

spectroscopic data of 5-Fluoro-4-methoxy-2-nitroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-4-methoxy-2-nitroaniline

Cat. No.: B1360405

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Fluoro-4-methoxy-2-nitroaniline**

Authored by: A Senior Application Scientist Introduction

5-Fluoro-4-methoxy-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.^[1] Its chemical structure, featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups, creates a unique electronic environment that influences its reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this molecule.

A note on nomenclature: The IUPAC name for this compound is 4-Fluoro-2-methoxy-5-nitroaniline.^[2] However, it is also commonly referred to as **5-Fluoro-4-methoxy-2-nitroaniline**. For clarity, this guide will utilize the structure universally recognized by these naming conventions, as depicted below.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each functional group and its position on the benzene ring will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of **5-Fluoro-4-methoxy-2-nitroaniline**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (like $-\text{NO}_2$ and $-\text{F}$) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like $-\text{NH}_2$ and $-\text{OCH}_3$) "shield" protons, moving their signals upfield (to lower ppm values).^{[3][4]} For this molecule, we expect to see distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Fluoro-4-methoxy-2-nitroaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **Data Acquisition:** Record the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is simplified due to the substitution pattern, leaving only two protons on the ring.

- H-3: This proton is ortho to the strong electron-withdrawing nitro group ($-\text{NO}_2$) and meta to the amino ($-\text{NH}_2$) and fluoro (-F) groups. The primary influence is the deshielding effect of the ortho nitro group, placing it significantly downfield. It will appear as a doublet due to coupling with the fluorine atom.
- H-6: This proton is ortho to the electron-donating amino group ($-\text{NH}_2$) and meta to the methoxy ($-\text{OCH}_3$) and nitro ($-\text{NO}_2$) groups. The shielding from the ortho amino group will shift this proton upfield relative to H-3. It will also appear as a doublet due to coupling with the fluorine atom.
- $-\text{NH}_2$ Protons: The amine protons typically appear as a broad singlet.[3] Their chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.[6] Addition of D_2O will cause the $-\text{NH}_2$ signal to disappear, a useful technique for confirming its assignment.[6]
- $-\text{OCH}_3$ Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3	~ 7.5 - 7.8	Doublet (d)	1H	$J(\text{H-F}) \approx 7\text{-}9 \text{ Hz}$
H-6	~ 6.8 - 7.1	Doublet (d)	1H	$J(\text{H-F}) \approx 4\text{-}6 \text{ Hz}$
$-\text{NH}_2$	~ 5.5 - 6.5 (variable)	Broad Singlet (br s)	2H	-
$-\text{OCH}_3$	~ 3.9 - 4.1	Singlet (s)	3H	-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework. The chemical shifts are influenced by the same electronic effects as in ¹H NMR, but over a much wider range (~0-220 ppm). Carbons directly attached to electronegative atoms (O, N, F) or electron-withdrawing groups are shifted significantly downfield.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Interpretation and Predicted Spectrum

- C-NH₂ (C1) and C-OCH₃ (C5): These carbons are attached to electron-donating groups and will be shifted downfield due to the direct attachment to heteroatoms but shielded relative to carbons attached to withdrawing groups.
- C-NO₂ (C2): The carbon bearing the nitro group will be significantly deshielded and appear downfield.
- C-F (C4): The carbon attached to fluorine will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).
- C-H Carbons (C3, C6): These carbons will be the most shielded of the aromatic carbons. Their shifts are influenced by the combined effects of all substituents.
- -OCH₃ Carbon: The methoxy carbon will appear in the typical aliphatic ether region.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Expected Multiplicity (in C-F coupled spectrum)
C4 (C-F)	~ 150 - 158	Doublet (${}^1\text{JCF} \approx 250$ Hz)
C5 (C-OCH ₃)	~ 145 - 150	Doublet (${}^2\text{JCF} \approx 10\text{-}15$ Hz)
C1 (C-NH ₂)	~ 138 - 144	Doublet (${}^3\text{JCF} \approx 3\text{-}5$ Hz)
C2 (C-NO ₂)	~ 135 - 140	Doublet (${}^3\text{JCF} \approx 5\text{-}8$ Hz)
C3 (C-H)	~ 115 - 120	Doublet (${}^2\text{JCF} \approx 20\text{-}25$ Hz)
C6 (C-H)	~ 105 - 110	Singlet or small doublet
-OCH ₃	~ 55 - 60	Singlet

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.^[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The presence of strong, characteristic bands for the nitro (NO₂) and amino (NH₂) groups makes IR an excellent confirmatory tool for this compound. ^{[7][8]}

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: For a solid sample, the most common methods are:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact. This method requires minimal sample preparation.
- Data Acquisition: Place the sample (KBr pellet or ATR unit) in the spectrometer's sample compartment. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A

background spectrum of air (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by absorptions from the key functional groups.

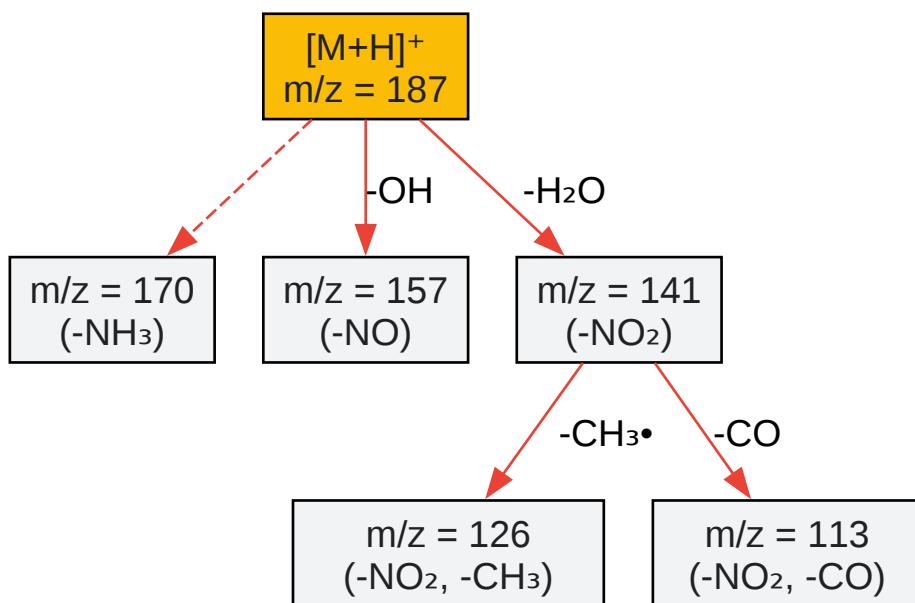
Caption: Key IR vibrational modes and their expected frequencies.

- N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the $3500\text{-}3300\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9][10]
- C-H Stretching: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm^{-1} .
- N-O Stretching (Nitro Group): This is a key diagnostic feature. Two very strong and sharp absorption bands are expected: one for the asymmetric NO_2 stretch ($1550\text{-}1475\text{ cm}^{-1}$) and another for the symmetric NO_2 stretch ($1360\text{-}1290\text{ cm}^{-1}$).[7][11][12] Their high intensity is due to the large change in dipole moment during the vibration.[7]
- C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the $1620\text{-}1450\text{ cm}^{-1}$ region.
- N-H Bending: The scissoring vibration of the primary amine group is expected in the $1650\text{-}1580\text{ cm}^{-1}$ range.[8][10]
- C-N and C-O Stretching: Strong bands corresponding to aromatic C-N stretching ($1335\text{-}1250\text{ cm}^{-1}$) and aromatic C-O ether stretching ($\sim 1250\text{ cm}^{-1}$) are expected in the fingerprint region. [3][8][10]

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-H Asymmetric & Symmetric Stretch	3500 - 3300 (two bands)	Medium, Sharp
C-H Aromatic Stretch	3100 - 3000	Weak to Medium
N-O Asymmetric Stretch	1550 - 1475	Strong, Sharp
N-O Symmetric Stretch	1360 - 1290	Strong, Sharp
N-H Bend (Scissoring)	1650 - 1580	Medium to Strong
C=C Aromatic Stretch	1620 - 1450	Medium
C-N Aromatic Amine Stretch	1335 - 1250	Strong
C-O Aryl Ether Stretch	~ 1250	Strong
C-F Stretch	~ 1250 - 1000	Strong

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For **5-Fluoro-4-methoxy-2-nitroaniline**, the molecular weight is 186.14 g/mol .[\[2\]](#)[\[13\]](#) Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule, $[M+H]^+$, at an m/z (mass-to-charge ratio) of approximately 187.15. Subsequent fragmentation (MS/MS) of this parent ion will reveal characteristic losses of functional groups.


Experimental Protocol: Mass Spectrum Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- **Instrumentation:** Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

- Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the $[M+H]^+$ ion. Then, select this ion for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

Data Interpretation and Proposed Fragmentation Pathway

The fragmentation of nitroaniline derivatives is often initiated by the loss of the nitro group or related neutral species.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation pathway for $[M+H]^+$.

- Parent Ion $[M+H]^+$ (m/z 187): The protonated molecule is the starting point for all fragmentation.
- Loss of H_2O (m/z 169): A common initial loss from ortho-nitroanilines involves the transfer of a proton from the amine to the nitro group, followed by the elimination of water.
- Loss of NO_2 (m/z 141): Direct cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da).
- Subsequent Fragmentations: The ion at m/z 141 can undergo further fragmentation, such as the loss of a methyl radical ($\bullet CH_3$, 15 Da) from the methoxy group to give an ion at m/z 126,

or the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 113.

m/z	Proposed Identity	Neutral Loss
187	$[M+H]^+$	-
169	$[M+H - H_2O]^+$	H_2O (18 Da)
141	$[M+H - NO_2]^+$	NO_2 (46 Da)
126	$[M+H - NO_2 - CH_3]^+$	CH_3 (15 Da)
113	$[M+H - NO_2 - CO]^+$	CO (28 Da)

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **5-Fluoro-4-methoxy-2-nitroaniline**. 1H and ^{13}C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the key amine, nitro, and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns. This integrated spectroscopic approach is essential for verifying the identity and purity of this important chemical intermediate, ensuring its reliable application in drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. wikieducator.org [wikieducator.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectroscopic data of 5-Fluoro-4-methoxy-2-nitroaniline (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360405#spectroscopic-data-of-5-fluoro-4-methoxy-2-nitroaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com